Flutazolam, also known by its trade name Coreminal, is a benzodiazepine derivative primarily utilized in Japan for its sedative, muscle relaxant, anticonvulsant, and anxiolytic properties. This compound is characterized by its ability to enhance the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. Flutazolam exhibits a high sedative effect compared to other benzodiazepines, making it particularly effective for acute treatment scenarios. Its chemical structure includes an oxazolobenzodiazepine framework, which contributes to its pharmacological activity.
Flutazolam belongs to the class of compounds known as benzodiazepines, which are widely used for their anxiolytic and sedative effects. It is classified as a designer benzodiazepine due to its structural modifications that differentiate it from traditional benzodiazepines like diazepam. The compound is synthesized through specific chemical reactions that form the oxazolobenzodiazepine structure, allowing it to interact effectively with GABA receptors.
The synthesis of Flutazolam involves several key steps:
The industrial production of Flutazolam is optimized for higher yields and purity compared to laboratory synthesis, ensuring stringent quality control measures.
Flutazolam's molecular formula is , with a molar mass of approximately 376.81 g·mol. The compound features an oxazole ring fused with a benzodiazepine structure, which is essential for its pharmacological activity. The spatial arrangement of the atoms contributes to its ability to bind effectively to GABA receptors.
Flutazolam undergoes various chemical reactions that can modify its functional groups and produce metabolites:
The primary metabolite of Flutazolam is n-desalkylflurazepam (norflurazepam), which has a significantly longer half-life of 47 to 100 hours compared to Flutazolam's elimination half-life of approximately 3.5 hours.
Flutazolam acts as a positive allosteric modulator of GABA type A receptors. By binding to a specific site on these receptors, it enhances the frequency and duration of GABA-mediated chloride channel opening. This results in increased inhibition of neuronal activity within the central nervous system, leading to sedation, muscle relaxation, and anxiolysis. The interaction with GABA receptors is crucial for its therapeutic effects and contributes to its side effect profile .
Flutazolam is primarily indicated for:
In research settings, studies have explored Flutazolam's interaction with GABA receptors using radioligand binding assays and electrophysiological techniques to understand its pharmacological effects on neuronal activity .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0